molecular formula C27H34N4O8 B13401563 Boc-D-Arg(Z)-OH

Boc-D-Arg(Z)-OH

Cat. No.: B13401563
M. Wt: 542.6 g/mol
InChI Key: ZWRJPLNCTNRXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Arg(Z)-OH, also known as Nα-t-Butyloxycarbonyl-Ng-benzyloxycarbonyl-D-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Arg(Z)-OH typically involves the protection of the amino and guanidino groups of D-arginine. The t-butyloxycarbonyl (Boc) group is used to protect the amino group, while the benzyloxycarbonyl (Z) group protects the guanidino group. The process involves the following steps:

    Protection of the amino group: D-arginine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-D-Arg.

    Protection of the guanidino group: Boc-D-Arg is then reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Arg(Z)-OH undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Boc and Z protective groups under acidic or hydrogenation conditions.

    Coupling reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation with palladium on carbon (Pd/C) is used to remove the Z group.

    Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used for peptide bond formation.

Major Products Formed

    Deprotected arginine: Removal of protective groups yields D-arginine.

    Peptides: Coupling reactions result in the formation of peptides with this compound as one of the building blocks.

Scientific Research Applications

Boc-D-Arg(Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide synthesis: It is a crucial building block in the synthesis of peptides and proteins.

    Drug development: Used in the design and synthesis of peptide-based drugs.

    Biological studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Industrial applications: Utilized in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of Boc-D-Arg(Z)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and Z groups protect the reactive amino and guanidino groups of arginine, allowing for selective reactions at other sites. Upon deprotection, the free arginine can participate in various biochemical processes, including enzyme catalysis and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Arg(NO2)-OH: Similar to Boc-D-Arg(Z)-OH but with a nitro group instead of a benzyloxycarbonyl group.

    Boc-D-Arg(Tos)-OH: Contains a tosyl group instead of a benzyloxycarbonyl group.

    Boc-L-Arg(Z)-OH: The L-isomer of this compound.

Uniqueness

This compound is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. The combination of Boc and Z groups offers a balance between protection and ease of removal, making it a preferred choice in many synthetic protocols.

Properties

IUPAC Name

5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRJPLNCTNRXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.